

# Alafosfalin in vitro antibacterial spectrum

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## Compound Focus: Alafosfalin

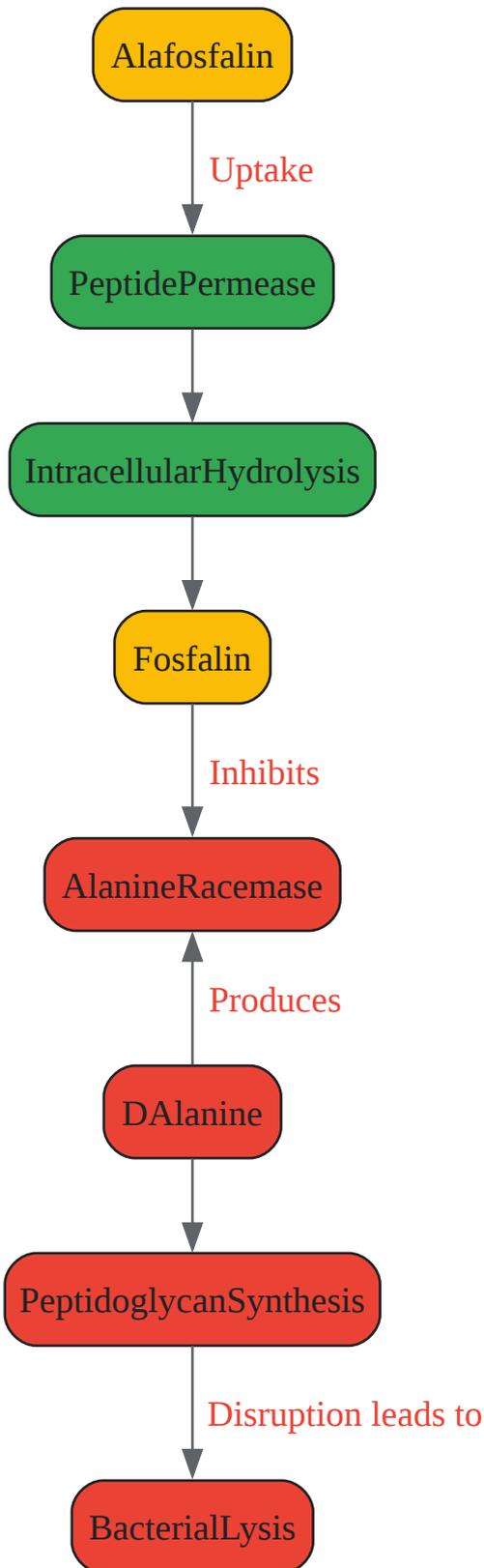
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## Mechanism of Action

The antibacterial action of **alafosfalin** relies on a targeted delivery mechanism. The following diagram illustrates this process and the subsequent inhibition of cell wall synthesis.



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**Alafosfalin** is actively transported into bacterial cells by stereospecific **LL-dipeptide permeases** [1]. Once inside, it undergoes enzymatic hydrolysis by aminopeptidases, releasing the active metabolite **fosfalin (L-1-aminoethylphosphonic acid)** [2] [1]. Fosfalin irreversibly inhibits the enzyme **alanine racemase** [1]. This inhibition halts the production of D-alanine, an essential building block for peptidoglycan biosynthesis [1]. Without an intact cell wall, bacteria undergo rapid lysis, an effect that is particularly bactericidal against Gram-negative organisms [1].

## In Vitro Antibacterial Spectrum

The following tables summarize the in vitro activity of **alafosfalin** against various bacterial groups, based on contemporary data against multidrug-resistant isolates.

**Table 1: Activity against Carbapenemase-Producing Enterobacterales (CPE) [1]**

Organism	No. of Isolates	MIC <sub>50</sub> (mg/L)	MIC <sub>90</sub> (mg/L)	MIC Range (mg/L)
<i>Escherichia coli</i>	53	0.12	0.25	≤0.12 - 2
<i>Klebsiella pneumoniae</i>	75	1	4	0.25 - >8
<i>Enterobacter cloacae</i>	27	1	4	0.5 - 4
<b>All CPE</b>	<b>128</b>	<b>1</b>	<b>4</b>	<b>≤0.12 - &gt;8</b>

**Table 2: Activity against Gram-Positive Pathogens [1]**

Organism	No. of Isolates	MIC <sub>50</sub> (mg/L)	MIC <sub>90</sub> (mg/L)	MIC Range (mg/L)
Methicillin-Resistant <i>Staphylococcus aureus</i> (MRSA)	37	4	8	1 - >8
Glycopeptide-Resistant <i>Enterococcus faecium</i> (GRE)	34	4	32	1 - 32

**Notable Gaps in Spectrum:** Earlier studies consistently report that **alafosfalin** lacks appreciable activity against *Pseudomonas aeruginosa* and *Acinetobacter* species [3] [1]. Activity is also typically poor against *Proteus mirabilis* and *Providencia* species [1].

## Synergistic Interactions

A key characteristic of **alafosfalin** is its synergistic effect when combined with other antibiotics, particularly  $\beta$ -lactams.

**Table 3: Synergy with  $\beta$ -lactam Antibiotics** [3] [1]

Combination Partner	Test Organisms	Key Findings
Cephalexin	Various Enterobacterales	Demonstrated synergy in vitro and in animal models; co-administered in early human pharmacokinetic studies [3].
Meropenem	Carbapenemase-Producing Enterobacterales (CPE)	Synergy (FICI $\leq 0.5$ ) was observed against <b>16 of 20</b> (80%) clinical isolates [1].

This synergy is attributed to the complementary mechanisms of action:  $\beta$ -lactams target later stages of peptidoglycan cross-linking, while **alafosfalin** inhibits the early, foundational step of D-alanine production [3].

## Experimental Protocols

For researchers aiming to replicate these findings, here are core methodological details.

### Broth Microdilution for MIC Determination [1]

- Methodology:** Standard broth microdilution in line with guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

- **Inoculum:** Prepare a bacterial suspension adjusted to a standardized density (e.g., 0.5 McFarland standard) and further dilute in appropriate broth medium.
- **Compound Preparation:** Serially dilute **alafosfalin** in a 96-well microtiter plate. The tested concentration range in recent studies was **0.12 mg/L to 32 mg/L** [1].
- **Incubation:** Inoculate plates and incubate aerobically at **35±2°C for 16-20 hours**.
- **Reading Endpoints:** The MIC is defined as the lowest concentration of **alafosfalin** that completely inhibits visible growth.

### Chequerboard Method for Synergy Testing [1]

- **Setup:** Prepare a two-dimensional array of serial dilutions for both **alafosfalin** and the partner antibiotic (e.g., meropenem) in a microtiter plate.
- **Inoculation:** Inoculate each well with the standardized bacterial suspension.
- **Calculation:** After incubation, calculate the **Fractional Inhibitory Concentration Index (FICI)**. An index of **≤0.5 is interpreted as synergy** [1].

## Conclusion and Recent Perspectives

While never widely adopted as a monotherapy, **alafosfalin** exhibits a defined in vitro spectrum with several compelling properties for modern drug development:

- It demonstrates **potent activity against many Enterobacterales**, including contemporary multidrug-resistant strains like CPE [1].
- It shows **promising synergy with β-lactam antibiotics**, potentially restoring the activity of last-resort drugs like carbapenems against resistant pathogens [1].
- Its unique **mechanism of action** and delivery system may help overcome resistance mechanisms that affect other antibiotic classes [1].

Given the urgent threat of antimicrobial resistance, revisiting abandoned agents like **alafosfalin**, particularly in rational combination therapies, represents a viable strategy for expanding the available treatment options.

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